molecular formula C17H18BrNO2S B3016033 2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2097902-40-2

2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

Cat. No.: B3016033
CAS No.: 2097902-40-2
M. Wt: 380.3
InChI Key: BAPLZGIIDXFOLS-UHFFFAOYSA-N
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Description

2-Bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a brominated benzamide derivative featuring a unique substitution pattern. The benzamide core is substituted at the 2-position with bromine, while the nitrogen atom is functionalized with a methyl group bearing both a tetrahydropyran (oxan-4-yl) and a thiophen-2-yl moiety.

Properties

IUPAC Name

2-bromo-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c18-14-5-2-1-4-13(14)17(20)19-16(15-6-3-11-22-15)12-7-9-21-10-8-12/h1-6,11-12,16H,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPLZGIIDXFOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution of the bromine atom with an amine can produce an amine-substituted benzamide.

Scientific Research Applications

2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide
  • Structural Features: Replaces the oxan-4-yl group with a morpholine ring.
  • Crystallographic Data : The morpholine adopts a chair conformation, with a dihedral angle of 63.54° between the thiophene and morpholine planes. The benzamide ring exhibits disorder in two positions .
4-Bromo-N-((3-methylbenzo[b]thiophen-2-yl)methyl)benzamide
  • Structural Features : Contains a fused benzo[b]thiophene instead of a simple thiophene, increasing aromatic surface area. Bromine is at the 4-position on the benzamide.
  • Synthesis : Prepared via gold-catalyzed oxidative coupling, highlighting divergent synthetic routes compared to the target compound’s likely amide coupling strategy .
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide
  • Structural Features : Substitutes thiophene with a thiazole ring and introduces a 4-bromophenyl group. The thiazole’s nitrogen atoms enhance hydrogen-bonding capacity.

Electronic and Steric Effects

  • 2-Bromo vs. 4-Bromo Substitution :

    • In 4-bromo-N-(2-nitrophenyl)benzamide (), bromine at the 4-position creates a para-directing effect, influencing electrophilic substitution patterns. The target compound’s 2-bromo substitution may enhance meta-directing effects, altering reactivity .
    • DFT studies on 2-bromo-N-(pyrazol-4-yl)benzamide () reveal strong hydrogen-bonding interactions stabilized by bromine’s electronegativity. Similar interactions are expected in the target compound .
  • Thiophene vs. Other Heterocycles :

    • Thiophene’s electron-rich π-system (as in ’s N-(4-bromophenyl)-2-(2-thienyl)acetamide ) enhances interactions with aromatic residues in biological targets. The oxan-4-yl group in the target compound adds steric bulk, which may improve selectivity .

Comparative Data Table

Compound Name Substituents Biological Activity Key Structural Features References
2-Bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide 2-Br, oxan-4-yl, thiophen-2-yl Hypothesized antimicrobial Bromine enhances reactivity; oxan-4-yl adds bulk
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Morpholine, thiophen-2-yl Not reported Chair conformation; hydrogen-bonding
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-nitrophenyl Structural model Two molecules per asymmetric unit
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Br, thiophen-2-yl Antimycobacterial Acetamide backbone; thiophene π-system

Biological Activity

2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a synthetic compound that incorporates a bromine atom, an oxane ring, a thiophene ring, and a benzamide moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by various studies and research findings.

  • IUPAC Name: 2-bromo-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
  • CAS Number: 2097902-40-2
  • Molecular Formula: C17H18BrNO2S
  • Molecular Weight: 368.30 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using solvents like dichloromethane and catalysts such as palladium complexes. The compound can undergo various reactions, including oxidation and substitution, which may alter its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study investigated the antibacterial effects of thiophene-containing benzamides against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown promising results against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Thiophene-AE. coli32 µg/mL
Thiophene-BS. aureus16 µg/mL
2-Bromo-BP. aeruginosa64 µg/mL

Anticancer Properties

The potential of this compound as an anticancer agent has been explored in preclinical studies. Compounds with thiophene rings have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A recent study evaluated the cytotoxic effects of related benzamide derivatives on human cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated that modifications to the benzamide structure could enhance cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Benzamide-DMCF715
Benzamide-EHeLa20
2-Bromo-N-(Oxane)MCF710

The mechanisms underlying the biological activity of this compound are hypothesized to involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Receptor Activity: The compound may interact with neurotransmitter receptors, affecting cellular signaling pathways critical for cancer cell survival .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study focused on the antibacterial properties of thiophene derivatives found that compounds structurally related to 2-bromo-N-... exhibited significant activity against resistant bacterial strains, suggesting that further exploration of this compound could yield similar results.
  • Case Study on Anticancer Activity:
    In vitro studies demonstrated that thiophene-based benzamides could induce apoptosis in breast cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology.

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